

N,N-Diethylaniline: A Comprehensive Technical Guide for Organic Chemistry

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Compound of Interest

Compound Name: *N,N-Diethylaniline*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N,N-Diethylaniline**, a versatile tertiary amine widely employed in organic synthesis. This document covers its synthesis, physical and spectroscopic properties, and its diverse applications as a key intermediate and catalyst in the production of dyes, pharmaceuticals, and other fine chemicals. Detailed experimental protocols for its synthesis and key reactions are provided, alongside clear visualizations of reaction pathways and workflows to support research and development.

Core Properties of N,N-Diethylaniline

N,N-Diethylaniline is a colorless to pale yellow oily liquid with a characteristic amine-like odor. [1][2] It is an important precursor and intermediate in various chemical manufacturing processes. [1][3]

Physical and Chemical Properties

The fundamental physical and chemical properties of **N,N-Diethylaniline** are summarized in the table below, compiled from various sources.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₅ N	[1]
Molecular Weight	149.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Amine-like/Fish-like	[1]
Density	0.938 g/mL at 25 °C	[1]
Melting Point	-38 °C	[1]
Boiling Point	217 °C	[1]
Flash Point	88 °C (closed cup)	
Solubility	Miscible with acetone. Slightly miscible with water, chloroform, alcohol, and ether.	[4]
Refractive Index (n _{20/D})	1.542	

Spectroscopic Data

The structural elucidation of **N,N-Diethylaniline** is supported by various spectroscopic techniques. Key data are presented below.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.15	Triplet	6H	-CH ₃
~3.35	Quartet	4H	-N-CH ₂ -
~6.6-6.7	Multiplet	3H	Ortho- and Para- Ar-H
~7.1-7.2	Multiplet	2H	Meta- Ar-H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~12.5	-CH ₃
~44.2	-N-CH ₂ -
~112.3	Ortho-C
~115.8	Para-C
~129.1	Meta-C
~147.6	Quaternary C (C-N)

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3050-3020	Aromatic C-H stretch
~2970-2850	Aliphatic C-H stretch
~1600, 1500	Aromatic C=C stretch
~1350	C-N stretch
~745, 690	C-H out-of-plane bend for monosubstituted benzene

Mass Spectrometry (MS)

The electron ionization mass spectrum of **N,N-Diethylaniline** shows a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern is characteristic of N-alkylanilines, with a prominent peak at m/z = 134 resulting from the loss of a methyl group (α-cleavage).^[5]

Synthesis of N,N-Diethylaniline

N,N-Diethylaniline can be synthesized through various methods. Two common laboratory-scale protocols are detailed below.

Synthesis from Aniline and Ethanol

A traditional method involves the alkylation of aniline using ethanol in the presence of an acid catalyst under high temperature and pressure.

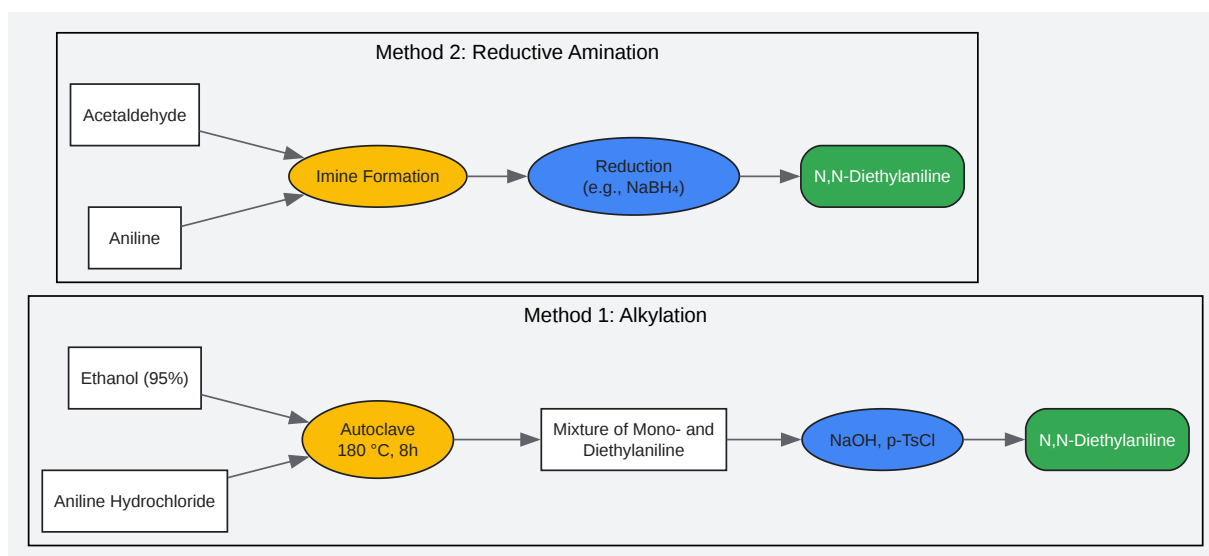
- **Reaction Setup:** In an enameled autoclave, combine 130 g of dried aniline hydrochloride and 140 g of 95% ethanol.
- **Reaction Conditions:** Heat the mixture at 180 °C for 8 hours.
- **Work-up:** After cooling, transfer the contents to a round-bottomed flask and distill off the ethanol and any formed ethyl ether.
- **Purification:** Treat the residual mixture of mono- and diethylaniline with 110 g of 30% caustic soda solution. To separate the monoethylaniline, stir the product with 40 g of p-toluenesulfonyl chloride, which forms a non-volatile derivative with the secondary amine.
- **Isolation:** Steam distill the **N,N-diethylaniline** from the mixture. Salt out the product from the distillate using common salt.
- **Final Purification:** Separate the **N,N-diethylaniline** by distillation, collecting the fraction boiling at 217 °C. The expected yield is approximately 80% of the theoretical value.

Reductive Amination of Aniline

A more modern and milder approach involves the reductive amination of aniline with acetaldehyde.

- **Reaction Setup:** To a round-bottom flask, add aniline (1 equivalent) and a suitable solvent such as methanol.
- **Imine Formation:** Add acetaldehyde (2.2 equivalents) to the solution and stir for 30 minutes to form the intermediate enamine/imine.
- **Reduction:** Slowly add a reducing agent, such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), in portions.

- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench by slowly adding water. Extract the product with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.



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Caption: Synthetic routes to **N,N-Diethylaniline**.

Key Reactions in Organic Synthesis

N,N-Diethylaniline is a valuable reagent in a variety of organic reactions, primarily due to the electron-donating nature of the diethylamino group, which activates the aromatic ring towards

electrophilic substitution.

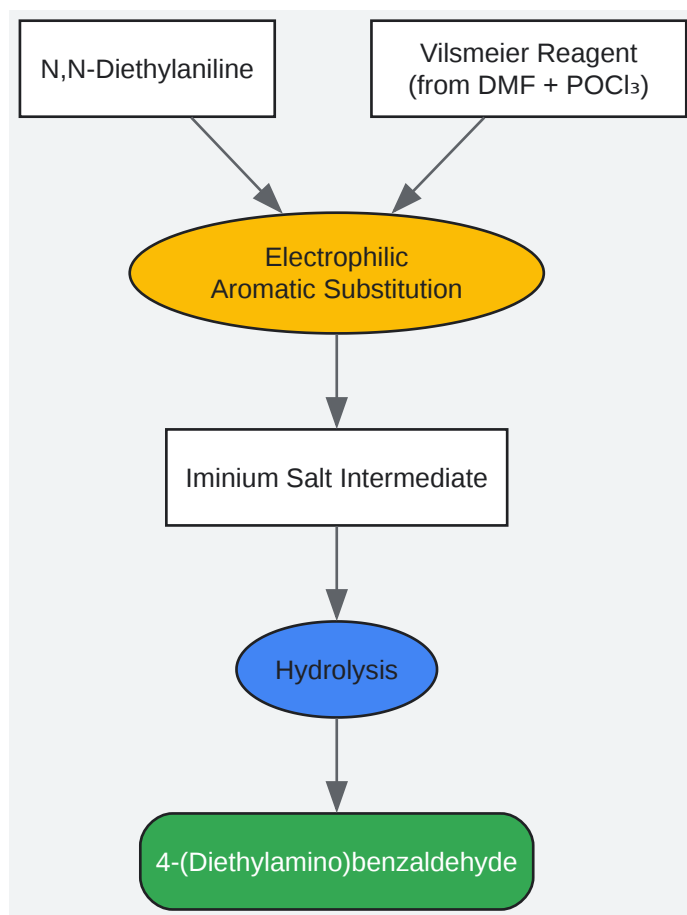
Electrophilic Aromatic Substitution

The diethylamino group is a strong activating group and an ortho, para-director. This makes **N,N-diethylaniline** highly susceptible to electrophilic attack at the positions ortho and para to the nitrogen atom.

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. **N,N-Diethylaniline** readily undergoes this reaction to produce 4-(diethylamino)benzaldehyde.

Reaction Mechanism:

- **Formation of the Vilsmeier Reagent:** N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl_3) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.
- **Electrophilic Attack:** The electron-rich aromatic ring of **N,N-diethylaniline** attacks the Vilsmeier reagent, typically at the para position due to less steric hindrance.
- **Hydrolysis:** The resulting iminium salt is hydrolyzed during aqueous work-up to yield the aldehyde.



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Caption: Vilsmeier-Haack formylation of **N,N-Diethylaniline**.

N,N-Diethylaniline readily couples with diazonium salts to form intensely colored azo compounds, which are the basis of many synthetic dyes. The coupling occurs at the para position of the **N,N-diethylaniline** ring.

Experimental Protocol for Azo Dye Synthesis (General):

- **Diazotization:** Prepare the diazonium salt by treating a primary aromatic amine (e.g., sulfanilic acid) with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).
- **Coupling:** In a separate vessel, dissolve **N,N-diethylaniline** in a suitable solvent (e.g., acetic acid). Slowly add the cold diazonium salt solution to the **N,N-diethylaniline** solution with vigorous stirring, while maintaining a low temperature.

- pH Adjustment: Adjust the pH of the reaction mixture to slightly acidic or neutral to promote the coupling reaction.
- Isolation: The azo dye often precipitates from the solution. Collect the solid product by filtration, wash with cold water, and dry.

Applications in Chemical Manufacturing

N,N-Diethylaniline is a cornerstone intermediate in the chemical industry, with significant applications in the synthesis of dyes and pharmaceuticals.

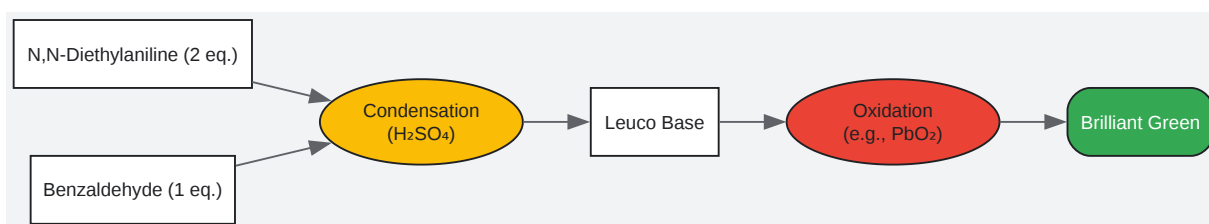
Dye Synthesis

N,N-Diethylaniline is a key precursor for a variety of triphenylmethane and azo dyes.^[1]

Brilliant Green is a triphenylmethane dye synthesized by the condensation of **N,N-diethylaniline** with benzaldehyde.

Experimental Protocol:

- Condensation: A mixture of **N,N-diethylaniline** (2 moles) and benzaldehyde (1 mole) is heated in the presence of a condensing agent, such as concentrated sulfuric acid or anhydrous zinc chloride.
- Oxidation: The resulting leuco base is then oxidized using an oxidizing agent like lead(IV) oxide or manganese dioxide in an acidic medium to form the colored dye.
- Isolation: The dye is isolated as a salt, typically the oxalate or sulfate.



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Caption: Synthesis of Brilliant Green dye.

Patent Blue V is a synthetic triphenylmethane dye used as a food coloring and in medical diagnostics. Its synthesis involves the condensation of **N,N-diethylaniline** with 3-hydroxybenzaldehyde, followed by sulfonation.[2][6]

Pharmaceutical Synthesis

N,N-Diethylaniline and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of the local anesthetic, lidocaine. While 2,6-dimethylaniline is the direct precursor in the most common synthesis of lidocaine, N,N-diethylamine, which can be prepared from **N,N-diethylaniline**, is a key reagent.

Catalyst in Polymerization

Tertiary amines like **N,N-diethylaniline** can act as accelerators in the free-radical polymerization of monomers such as methyl methacrylate (MMA), often in combination with an initiator like benzoyl peroxide.[7] The amine facilitates the decomposition of the initiator to generate free radicals, thus initiating the polymerization process.

Safety and Handling

N,N-Diethylaniline is a toxic and corrosive substance.[1][2] It can be harmful if inhaled, swallowed, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. It is also combustible and should be kept away from strong oxidizing agents and acids.[4]

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a thorough risk assessment and adherence to established safety protocols in a laboratory or industrial setting.

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